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Compound of Interest

Compound Name: 1-Chloro-2-iodoethane

Cat. No.: B1360244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions

involving 1-chloro-2-iodoethane. This versatile bifunctional electrophile is a valuable building

block in organic synthesis, enabling the introduction of a 2-chloroethyl moiety into a variety of

molecular scaffolds. The protocols provided herein are based on established synthetic

methodologies and offer guidance on reaction setup, execution, and product isolation.

Overview of 1-Chloro-2-iodoethane
1-Chloro-2-iodoethane (C₂H₄ClI) is a colorless to light yellow liquid that serves as a potent

alkylating agent.[1] Its reactivity is characterized by the presence of two different halogen

atoms. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-

chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic

substitution reactions preferentially occur at the iodinated carbon. This differential reactivity

allows for selective functionalization, making it a useful synthon in the synthesis of

pharmaceuticals and other fine chemicals.
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Property Value

Molecular Weight 190.41 g/mol [1]

Boiling Point 61-62 °C at 30 mmHg[1]

Density 2.088 g/cm³[1]

Appearance Colorless to light yellow/orange liquid[1]

Solubility
Soluble in many organic solvents; insoluble in

water.[1]

Key Reactions and Experimental Protocols
N-Alkylation of Primary Amines
The reaction of 1-chloro-2-iodoethane with primary amines provides a direct route to N-(2-

chloroethyl)amines. These products are valuable intermediates, for example, in the synthesis of

piperazine derivatives and other nitrogen-containing heterocycles. The following protocol is a

general guideline for the N-alkylation of a primary amine.

Experimental Protocol: Synthesis of a Generic N-(2-chloroethyl)amine

This procedure describes the reaction of a primary amine with 1-chloro-2-iodoethane. The

reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks

the carbon bearing the iodine atom.

Materials:

1-Chloro-2-iodoethane

Primary amine of choice

Potassium carbonate (K₂CO₃)

Potassium iodide (KI) (catalytic amount)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate

Water

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the

primary amine (1.1 equivalents), potassium carbonate (2.5 equivalents), and a catalytic

amount of potassium iodide (0.1 equivalents).

Add a sufficient volume of anhydrous DMF to dissolve the reactants (a concentration of 0.1-

0.5 M is a typical starting point).

To this stirred suspension, add 1-chloro-2-iodoethane (1.0 equivalent) dropwise at room

temperature.

Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by

thin-layer chromatography (TLC).

After the reaction is complete (typically several hours), cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing water.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary (Representative):

Reactant/Product Molar Ratio Typical Yield

1-Chloro-2-iodoethane 1.0 -

Primary Amine 1.1 70-90%

Potassium Carbonate 2.5 -

Potassium Iodide 0.1 -

S-Alkylation of Thiols
1-Chloro-2-iodoethane can be used to introduce the 2-chloroethyl group onto sulfur

nucleophiles, such as thiols, to form 2-chloroethyl thioethers. This reaction is particularly

relevant in the synthesis of biologically active molecules, for instance, in the preparation of S-

substituted cysteine derivatives.

Experimental Protocol: Synthesis of S-(2-chloroethyl)cysteine Derivative

This protocol is adapted from the synthesis of S-2-aminoethyl-L-cysteine derivatives and

describes the coupling of a protected cysteine with a protected 2-iodoethylamine, which is

analogous to the reactivity of 1-chloro-2-iodoethane with a thiol.

Materials:

1-Chloro-2-iodoethane

N-acetyl-L-cysteine

Sodium hydroxide (NaOH) solution

Ethanol
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Water

Hydrochloric acid (HCl)

Round-bottom flask

Magnetic stirrer and stir bar

pH meter or pH paper

Procedure:

Dissolve N-acetyl-L-cysteine (1.0 equivalent) in a 1:2 mixture of water and ethanol in a

round-bottom flask.

Adjust the pH of the solution to approximately 8-9 by the dropwise addition of a sodium

hydroxide solution.

Add 1-chloro-2-iodoethane (1.1 equivalents) to the stirred solution.

Maintain the pH of the reaction mixture at 8-9 by the periodic addition of the sodium

hydroxide solution and stir at room temperature for 12-24 hours.

Monitor the reaction by TLC.

Once the reaction is complete, acidify the solution to pH 4 with hydrochloric acid.

The precipitated product can be collected by filtration, washed with cold water, and dried.

Further purification can be achieved by recrystallization.

Quantitative Data Summary (Representative):
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Reactant/Product Molar Ratio Typical Yield

1-Chloro-2-iodoethane 1.1 60-80%

N-acetyl-L-cysteine 1.0 -

Sodium Hydroxide As needed to maintain pH -

Synthesis of 1-Azido-2-chloroethane
The reaction of 1-chloro-2-iodoethane with sodium azide is an effective method for the

synthesis of 1-azido-2-chloroethane, a useful intermediate for introducing the azidoethyl group,

which can be further functionalized, for example, via "click" chemistry or reduction to the

corresponding amine. The presence of iodide in the starting material facilitates the substitution,

as the in-situ formation of a more reactive iodo-intermediate can occur if any chloride

displacement happens.

Experimental Protocol: Synthesis of 1-Azido-2-chloroethane

This protocol is based on the reaction of a chloropropyl derivative with sodium azide and

sodium iodide, which is directly applicable to 1-chloro-2-iodoethane.[2]

Materials:

1-Chloro-2-iodoethane

Sodium azide (NaN₃)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Water

Round-bottom flask

Magnetic stirrer and stir bar

Oil bath
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Separatory funnel

Procedure:

In a round-bottom flask equipped with a stir bar, dissolve 1-chloro-2-iodoethane (1.0

equivalent) in anhydrous DMF.

Add sodium azide (2.0 equivalents) to the solution.

Heat the mixture in an oil bath to 60 °C and stir for 12 hours.

After cooling to room temperature, pour the reaction mixture into a separatory funnel

containing water.

Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the

solvent under reduced pressure (Note: low molecular weight organic azides can be

explosive, handle with appropriate safety precautions).

The crude product can be purified by vacuum distillation.

Quantitative Data Summary (Representative):

Reactant/Product Molar Ratio Typical Yield

1-Chloro-2-iodoethane 1.0 80-95%

Sodium Azide 2.0 -

Reaction Mechanisms and Visualizations
Nucleophilic Substitution (Sₙ2) Pathway
The reactions described above predominantly proceed through a bimolecular nucleophilic

substitution (Sₙ2) mechanism. The nucleophile (amine, thiol, or azide) attacks the electrophilic
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carbon atom attached to the iodine, leading to the displacement of the iodide leaving group in a

single, concerted step.

Below is a DOT script and the corresponding diagram illustrating the general Sₙ2 reaction of 1-
chloro-2-iodoethane with a nucleophile.

Caption: General Sₙ2 reaction pathway for 1-chloro-2-iodoethane.

Experimental Workflow
The general workflow for performing reactions with 1-chloro-2-iodoethane and subsequent

product isolation is depicted below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1360244?utm_src=pdf-body
https://www.benchchem.com/product/b1360244?utm_src=pdf-body
https://www.benchchem.com/product/b1360244?utm_src=pdf-body
https://www.benchchem.com/product/b1360244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup
(Reactants, Solvent, Base)

Addition of
1-Chloro-2-iodoethane

Reaction Monitoring
(TLC, GC, etc.)

Work-up
(Quenching, Extraction)

Drying and Solvent Removal

Purification
(Chromatography, Recrystallization)

Product Characterization
(NMR, MS, etc.)

Click to download full resolution via product page

Caption: A typical experimental workflow for reactions with 1-chloro-2-iodoethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://byjus.com/chemistry/finkelstein-reaction/
http://www.orgsyn.org/Content/pdfs/procedures/v84p0347.pdf
https://www.benchchem.com/product/b1360244#experimental-setup-for-reactions-involving-1-chloro-2-iodoethane
https://www.benchchem.com/product/b1360244#experimental-setup-for-reactions-involving-1-chloro-2-iodoethane
https://www.benchchem.com/product/b1360244#experimental-setup-for-reactions-involving-1-chloro-2-iodoethane
https://www.benchchem.com/product/b1360244#experimental-setup-for-reactions-involving-1-chloro-2-iodoethane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360244?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

